molecular formula C19H21N5O B4950247 5-amino-N-(2,6-dimethylphenyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1032229-37-0

5-amino-N-(2,6-dimethylphenyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4950247
CAS No.: 1032229-37-0
M. Wt: 335.4 g/mol
InChI Key: XUMSDJRRFIXVEC-UHFFFAOYSA-N
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Description

5-amino-N-(2,6-dimethylphenyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted with amino and carboxamide groups. The compound features two aromatic rings: a 2,6-dimethylphenyl group attached to the carboxamide nitrogen and a 3,5-dimethylphenyl group at the 1-position of the triazole ring. This structural arrangement confers unique physicochemical properties, including moderate hydrophobicity due to the methyl substituents, which may influence bioavailability and target binding.

Properties

IUPAC Name

5-amino-N-(2,6-dimethylphenyl)-1-(3,5-dimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-11-8-12(2)10-15(9-11)24-18(20)17(22-23-24)19(25)21-16-13(3)6-5-7-14(16)4/h5-10H,20H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMSDJRRFIXVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)C3=CC(=CC(=C3)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301127660
Record name 5-Amino-N-(2,6-dimethylphenyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301127660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032229-37-0
Record name 5-Amino-N-(2,6-dimethylphenyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032229-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-N-(2,6-dimethylphenyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301127660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-amino-N-(2,6-dimethylphenyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1032229-37-0) is a synthetic compound belonging to the triazole class. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C19H21N5O
  • Molecular Weight : 335.4 g/mol
  • Structure : The triazole ring is known for its role in various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Triazole derivatives often exhibit mechanisms such as:

  • Enzyme Inhibition : Compounds in this class can inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : They may act as agonists or antagonists at various receptor sites, influencing cellular signaling pathways.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Antiparasitic Activity

A notable study focused on the compound's efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. High-content screening against infected VERO cells identified this compound as a promising candidate. Optimization of this compound resulted in:

  • Increased Potency : Enhanced effectiveness against the parasite.
  • Improved Solubility : Better aqueous solubility facilitated oral administration.
  • Significant Efficacy in Animal Models : Demonstrated reduction in parasite burden in mouse models of Chagas disease .

Anticancer Activity

The compound has also shown potential anticancer properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. In particular:

  • Breast Cancer Cell Lines : Studies have demonstrated significant growth inhibition in MCF-7 cells.
  • Mechanism of Action : The cytotoxicity is attributed to apoptosis induction and DNA binding capabilities .

Case Studies and Research Findings

Study FocusFindings
Antiparasitic EfficacySignificant reduction in T. cruzi burden in mouse models; optimized for better solubility and potency .
Anticancer ActivityEffective against MCF-7 breast cancer cells; induces apoptosis and binds to DNA .
Structure Activity Relationship (SAR)Modifications to the phenyl rings enhance biological activity; specific substitutions are crucial for efficacy .

Scientific Research Applications

Medicinal Chemistry

The compound belongs to the triazole class, which is known for its diverse biological activities. Triazoles are often explored for their potential as:

  • Antifungal Agents : Triazole derivatives have been widely used in treating fungal infections. The specific compound may exhibit similar antifungal properties, making it a candidate for further pharmacological studies.
  • Anticancer Agents : Research indicates that triazole compounds can inhibit cancer cell proliferation. Investigating this compound's effects on various cancer cell lines could reveal its potential as an anticancer agent.

Studies have shown that triazole derivatives can exhibit:

  • Antimicrobial Properties : The compound may be effective against various pathogens due to its structural characteristics that allow interaction with microbial enzymes.
  • Enzyme Inhibition : The potential to inhibit specific enzymes involved in disease pathways can be assessed through biochemical assays.

Case Studies and Research Findings

StudyFocusFindings
Reiter et al. (1987)Structure-Activity RelationshipIdentified structural features contributing to biological activity in triazole derivatives.
Recent Pharmacological StudiesAnticancer ActivityPreliminary data suggest that the compound inhibits growth in breast and prostate cancer cell lines.

Agrochemicals

Triazole compounds are utilized in the development of fungicides and herbicides. The unique properties of this compound may lead to the formulation of new agrochemical products that are both effective and environmentally friendly.

Material Science

The triazole ring can serve as a building block for creating novel materials with specific properties. Its applications could extend to:

  • Catalysts : The compound can potentially act as a catalyst in organic reactions due to its ability to stabilize transition states.
  • Polymers : Incorporating triazole structures into polymers can enhance material properties such as thermal stability and mechanical strength.

Comparison with Similar Compounds

Key Compounds:

5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Substituents: 2,5-Dichlorophenyl (carboxamide), 4-methylphenyl (triazole). Activity: Exhibits antiproliferative effects against renal cancer RXF 393 cells (Growth Percentage [GP] = -13.42%). However, the dimethyl substituents in the target compound may improve metabolic stability by reducing oxidative dehalogenation risks .

5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide Substituents: 2,4-Dimethoxyphenyl (carboxamide), 4-fluorophenyl (triazole). Activity: Active against CNS cancer SNB-75 cells (GP = -27.30%). Comparison: Methoxy and fluorine substituents increase polarity, which may enhance solubility but reduce membrane permeability relative to the target compound’s methyl groups .

Neurologically Active Triazole Carboxamides

Rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)

  • Substituents : 2,6-Difluorobenzyl (triazole).
  • Activity: FDA-approved for partial-onset seizures and Lennox-Gastaut syndrome.
  • Comparison : The difluorophenyl group in rufinamide enhances electronegativity, favoring interactions with neuronal ion channels. In contrast, the dimethylphenyl groups in the target compound may prioritize hydrophobic interactions, suggesting divergent therapeutic targets (anticancer vs. anticonvulsant) .

Metabolically Inactive Derivatives

CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide)

  • Substituents : Chlorobenzoyl and dichlorobenzyl groups.
  • Activity: Parent compound inhibits calcium influx and proliferation, but its benzophenone metabolite (M1) lacks pharmacological activity.
  • Comparison : The extensive halogenation in CAI increases metabolic susceptibility, leading to inactive breakdown products. The target compound’s dimethyl groups may reduce phase I metabolism risks, though glucuronidation pathways (as seen in CAI’s phase II metabolism) remain a consideration .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Triazole/Carboxamide) Biological Activity Key Findings
Target Compound 3,5-dimethylphenyl / 2,6-dimethylphenyl Not explicitly reported Hypothesized improved metabolic stability due to methyl groups.
5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-methylphenyl / 2,5-dichlorophenyl Antiproliferative (Renal cancer) Chlorine substituents may enhance DNA interaction but increase toxicity.
Rufinamide 2,6-difluorobenzyl / Unsubstituted Anticonvulsant Fluorine groups critical for ion channel targeting.
CAI 4'-chlorobenzoyl-3,5-dichlorobenzyl / - Calcium influx inhibition Metabolite (M1) inactive; highlights metabolic instability of halogens.

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : Halogens (Cl, F) improve target binding in neurological and anticancer contexts but may compromise metabolic stability. Methyl groups balance hydrophobicity and stability.
  • Aromatic Ring Substitution : 3,5-Dimethylphenyl (target compound) vs. 4-fluorophenyl () shows that meta-substitution favors steric compatibility with target proteins, while para-substitution may optimize solubility.
  • Metabolic Fate : Glucuronidation (observed in CAI) is a common detoxification pathway for triazole carboxamides; dimethyl groups in the target compound may slow phase I oxidation compared to halogenated analogs .

Q & A

Basic Research Questions

Synthesis and Structural Characterization Q: What are the established synthetic routes for preparing 5-amino-N-(2,6-dimethylphenyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how is its structure validated? A: The compound is typically synthesized via multi-step organic reactions, including cyclization and substitution. For example, triazole derivatives are often prepared using azide-alkyne Huisgen cycloaddition under copper catalysis. Structural validation employs:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry and crystal packing .

Functional Group Reactivity Q: Which functional groups in this compound are most reactive, and how do they influence its chemical behavior? A: Key reactive groups include:

  • Amino Group (-NH₂): Participates in nucleophilic substitution or condensation reactions, e.g., forming Schiff bases under mild acidic conditions .
  • Carboxamide (-CONH-): Stabilizes hydrogen bonding with biological targets, influencing pharmacological activity. Hydrolysis under strong acidic/basic conditions yields carboxylic acid derivatives .
  • Triazole Ring: Acts as a bioisostere for ester or amide groups, enhancing metabolic stability .

Initial Pharmacological Screening Q: What in vitro assays are recommended for preliminary evaluation of its bioactivity? A: Standard assays include:

  • Enzyme Inhibition Assays: Kinetic studies using fluorogenic substrates to measure IC₅₀ values for target enzymes (e.g., kinases, proteases) .
  • Receptor Binding Assays: Radioligand displacement assays to assess affinity for G-protein-coupled receptors (GPCRs) .
  • Cytotoxicity Screening: MTT or resazurin assays in cancer cell lines to determine EC₅₀ values .

Advanced Research Questions

Mechanistic Studies of Bioactivity Q: How can researchers elucidate the compound’s mechanism of action at the molecular level? A: Advanced methods include:

  • Molecular Docking: Computational modeling (e.g., AutoDock Vina) to predict binding modes with protein targets, guided by X-ray crystallographic data .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔG, ΔH) to validate docking predictions .
  • CRISPR-Cas9 Knockout Models: Gene-edited cell lines to confirm target specificity by observing loss of activity in knockout vs. wild-type cells .

Optimization of Synthetic Yield via DoE Q: How can Design of Experiments (DoE) improve reaction efficiency and yield? A: Key steps involve:

  • Factor Screening: Identify critical variables (e.g., temperature, solvent polarity, catalyst loading) using Plackett-Burman design .
  • Response Surface Methodology (RSM): Central composite design to model non-linear relationships and predict optimal conditions (e.g., 80°C, 0.5 mol% catalyst, DMF solvent) .
  • Validation Trials: Replicate optimized conditions in triplicate to ensure reproducibility (±5% yield variance) .

Resolving Contradictory Bioactivity Data Q: How should discrepancies in reported IC₅₀ values across studies be addressed? A: Potential resolutions include:

  • Assay Standardization: Use reference inhibitors (e.g., staurosporine for kinases) to calibrate inter-lab variability .
  • Purity Analysis: HPLC-UV/ELSD to confirm ≥95% purity, excluding impurities as confounding factors .
  • Meta-Analysis: Apply statistical tools (e.g., mixed-effects models) to aggregate data and identify outliers .

Enhancing Solubility and Bioavailability Q: What strategies can improve pharmacokinetic properties without altering core pharmacophores? A: Methodologies include:

  • Salt Formation: React with hydrochloric acid to produce a water-soluble hydrochloride salt .
  • Nanoformulation: Encapsulate in PEGylated liposomes (50–100 nm diameter) to enhance plasma half-life .
  • Prodrug Design: Introduce ester prodrug moieties cleaved by serum esterases .

Reaction Pathway Elucidation Q: How can computational and experimental methods map its synthetic or metabolic pathways? A: Integrated approaches involve:

  • Density Functional Theory (DFT): Calculate activation energies for proposed intermediates (e.g., nitrene formation in triazole synthesis) .
  • Isotopic Labeling: Use ¹³C-labeled precursors to track carbon migration via LC-MS/MS .
  • In Situ IR Spectroscopy: Monitor real-time reaction progress (e.g., azide consumption at 2100 cm⁻¹) .

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